1-(2-Bromopropyl)-3,4-dihydro-1H-2-benzopyran
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Overview
Description
1-(2-Bromopropyl)-3,4-dihydro-1H-2-benzopyran is an organic compound with the molecular formula C12H15BrO It is a derivative of benzopyran, featuring a bromopropyl group attached to the second carbon of the propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromopropyl)-3,4-dihydro-1H-2-benzopyran typically involves the bromination of a suitable precursor. One common method is the electrophilic bromination of 3,4-dihydro-2H-1-benzopyran using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromopropyl)-3,4-dihydro-1H-2-benzopyran can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized or reduced to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Elimination Reactions: Strong bases like potassium tert-butoxide in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in ether solvents.
Major Products Formed:
- Substituted benzopyrans
- Alkenes
- Oxidized or reduced derivatives of the parent compound
Scientific Research Applications
1-(2-Bromopropyl)-3,4-dihydro-1H-2-benzopyran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromopropyl)-3,4-dihydro-1H-2-benzopyran involves its interaction with molecular targets such as enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
- 2-Bromo-1-phenylpropane
- 3-Bromopropylbenzene
- 1-Bromo-2-phenylethane
Uniqueness: 1-(2-Bromopropyl)-3,4-dihydro-1H-2-benzopyran is unique due to its benzopyran core structure, which imparts distinct chemical and biological properties compared to other brominated compounds.
Properties
CAS No. |
104773-48-0 |
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Molecular Formula |
C12H15BrO |
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-(2-bromopropyl)-3,4-dihydro-1H-isochromene |
InChI |
InChI=1S/C12H15BrO/c1-9(13)8-12-11-5-3-2-4-10(11)6-7-14-12/h2-5,9,12H,6-8H2,1H3 |
InChI Key |
CLVVZDMIHBZZOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1C2=CC=CC=C2CCO1)Br |
Origin of Product |
United States |
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